Cohumulone is a naturally occurring organic compound classified as an α-acid, a type of prenylated phloroglucinol derivative found in the resin glands (lupulin) of hops (Humulus lupulus L.) [, , , , , , , ]. It is a key contributor to the bitter flavor of beer and possesses several biological activities, making it a subject of interest for scientific research [, , , ]. Cohumulone, along with humulone and adhumulone, makes up the majority of α-acids in hops, with the proportion varying depending on the hop variety [, , ].
Cohumulone is sourced from hops, which are flowering plants used extensively in brewing. The classification of cohumulone falls under organic acids, specifically vinylogous acids due to its structural characteristics. As an alpha acid, it plays a critical role in brewing by contributing to the bitterness that balances the sweetness of malted grains. The presence and concentration of cohumulone can vary significantly among different hop varieties, affecting their utility in brewing processes .
Cohumulone can be synthesized through both natural biosynthetic pathways and chemical synthesis. In nature, it is biosynthesized from isovaleryl-CoA and malonyl-CoA through a series of enzymatic reactions involving phlorovalerophenone synthase. This process yields a benzenoid compound that undergoes prenylation to form cohumulone.
Chemical Synthesis:
These methods highlight the complexity involved in both natural and synthetic pathways for producing this important compound .
Cohumulone's molecular structure consists of a phloroglucinol core with multiple isoprenoid side chains. The specific arrangement includes:
The structural configuration contributes to its properties as an alpha acid and its role in imparting bitterness to beer .
Cohumulone undergoes several chemical reactions during the brewing process:
The efficiency of these reactions depends on factors such as boiling time and temperature, which influence the degree of bitterness achieved in the final beverage .
Cohumulone's mechanism of action primarily revolves around its role in imparting bitterness to beer. Upon heating during brewing:
Additionally, iso-alpha acids exhibit antibacterial properties that help preserve beer by inhibiting certain bacteria without affecting yeast essential for fermentation .
Research indicates that higher concentrations of cohumulone correlate with increased bitterness levels in beer, impacting consumer preference and product formulation .
Cohumulone's primary application lies within the brewing industry:
Cohumulone belongs to the alpha acid family, characterized by phloroglucinol-derived structures with prenyl side chains. Its molecular framework consists of a cyclohexadienone ring bearing hydroxyl groups at positions 3, 5, and 6, and three hydrophobic side chains: two prenyl groups (3-methylbut-2-en-1-yl) and one isobutyryl group (2-methylpropanoyl) [8] [9]. This configuration enables isomerization during wort boiling, forming soluble iso-cohumulone—the primary bittering agent in beer. Unlike humulone (which carries an isovaleryl side chain), cohumulone’s isobutyryl group increases its polarity, potentially affecting solubility and reaction kinetics during brewing [7] [9].
Within hop cones, cohumulone is localized in the lupulin glands alongside essential oils and beta acids [2] [7]. These glands secrete soft resins containing alpha acids as defensive compounds against herbivores and pathogens. Cohumulone typically constitutes 20%–50% of total alpha acids in fresh hops, though this proportion fluctuates based on genetic and environmental factors [1] [6]. During storage, alpha acids degrade via oxidation, with cohumulone declining by 10%–35% under anaerobic/4°C conditions and up to 99% in aerobic/room-temperature settings [2]. This degradation correlates with increased Hop Storage Index (HSI) values, reducing brewing utility.
Cohumulone levels vary genetically among hop cultivars, influencing breeding and brewing selections:
Table 2: Cohumulone Distribution in Select Hop Varieties
Cohumulone Range | Representative Varieties | Typical Use |
---|---|---|
Low (15%–25%) | Simcoe, Saaz, Tettnanger | Aroma hops (noble/traditional) |
Moderate (26%–35%) | Cascade, Centennial, Aurora | Dual-purpose |
High (36%–55%) | Chinook, Topaz, Vic Secret, Medusa | Bittering hops |
Noble hops (e.g., Saaz, Tettnanger) typically exhibit low cohumulone (15%–23%), contributing to their smooth bitterness profile [3] [6]. Conversely, high-alpha varieties like Chinook (35%–40%) and Vic Secret (48%–54%) dominate bittering applications due to their efficiency [1] [3]. Modern breeding programs prioritize low-cohumulone cultivars for perceived quality advantages, though recent studies challenge this paradigm [1] [7].
During wort boiling, cohumulone isomerizes into iso-cohumulone, which imparts bitterness and enhances beer foam stability [5] [7]. Key characteristics of its isomerization include:
A longstanding debate centers on whether iso-cohumulone creates "harsher" bitterness. Key findings include:
Alpha acids, including cohumulone, degrade during storage via oxidation. Key factors affecting stability:
Table 3: Alpha Acid Retention After Two-Year Storage
Storage Condition | Alpha Acid Retention |
---|---|
Anaerobic, 4°C | 65%–90% |
Anaerobic, room temperature | 37%–75% |
Aerobic, 4°C | 25%–60% |
Aerobic, room temperature | 1%–37% |
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